Chromocene

Catalog No.
S1502387
CAS No.
1271-24-5
M.F
C10H10Cr
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromocene

CAS Number

1271-24-5

Product Name

Chromocene

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

Molecular Formula

C10H10Cr

Molecular Weight

182.18 g/mol

InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

WQGIIPSPIWDBHR-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

Solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2]

Catalyst in Stereoselective Pinacol-type Cross-coupling Reactions

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in stereoselective pinacol-type cross-coupling reactions . This type of reaction is used to create complex organic compounds.

Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the cross-coupling reaction. The exact procedures and parameters would depend on the specific reaction being carried out.

Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of complex organic compounds .

Catalyst in Thermal Homo-polymerization and Co-polymerization Reactions

Specific Scientific Field: Polymer Chemistry

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in thermal homo-polymerization and co-polymerization reactions . These reactions are used to create polymers.

Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the polymerization reactions. The exact procedures and parameters would depend on the specific reaction being carried out.

Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of polymers .

Catalyst in Nozaki-Hiyama-Kishi Reactions

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in Nozaki-Hiyama-Kishi reactions . These reactions are used for the addition of organic halides to aldehydes.

Chromocene, formally known as bis(η^5-cyclopentadienyl)chromium(II), is an organochromium compound with the chemical formula Cr C5H5)2\text{Cr C}_5\text{H}_5)_2. It belongs to the metallocene family, characterized by a central metal atom sandwiched between two cyclopentadienyl (Cp) ligands. This compound is notable for its paramagnetic properties and its unique structural arrangement, which has been confirmed through X-ray crystallography. The chromium atom in chromocene is coordinated to two planar cyclopentadienyl rings, resulting in a bond length of approximately 215.1 pm between chromium and carbon atoms .

Chromocene is highly reactive, particularly with air and moisture, which can lead to ignition upon exposure. It readily sublimes in a vacuum and is soluble in non-polar organic solvents, making it useful for various chemical applications .

Chromocene primarily functions as a catalyst in various organic transformations. Its catalytic activity arises from the ability of the metal center to activate small molecules and participate in bond-forming and bond-breaking processes. The specific mechanism of action depends on the nature of the reaction being catalyzed.

For instance, in olefin metathesis reactions, chromocene derivatives act by breaking and reforming carbon-carbon double bonds, leading to the rearrangement of alkene structures.

Chromocene is a hazardous material due to its air-sensitivity and pyrophoricity. Exposure to air can lead to spontaneous combustion, releasing toxic fumes. Contact with skin or eyes can cause irritation and burns [].

Safety Precautions:

  • Handle chromocene under inert atmosphere conditions (e.g., using a glove box).
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Store chromocene in sealed containers under inert atmosphere and at low temperatures.

Chromocene exhibits a range of chemical reactivity primarily due to the lability of its cyclopentadienyl ligands. Key reactions include:

  • Carbonylation: Chromocene can react with carbon monoxide to form cyclopentadienylchromium tricarbonyl dimer as an intermediate, which can further decompose into chromium hexacarbonyl:
    2Cr C5H5)2+6CO[Cr C5H5)(CO)3]2+(C5H5)22\text{Cr C}_5\text{H}_5)_2+6\text{CO}\rightarrow [\text{Cr C}_5\text{H}_5)(\text{CO})_3]_2+(\text{C}_5\text{H}_5)_2
  • Formation of Chromium(II) Acetate: Chromocene can be used to prepare anhydrous chromium(II) acetate through the reaction with acetic acid:
    4CH3CO2H+2Cr C5H5)2Cr2(O2CCH3)4+4C5H64\text{CH}_3\text{CO}_2\text{H}+2\text{Cr C}_5\text{H}_5)_2\rightarrow \text{Cr}_2(\text{O}_2\text{CCH}_3)_4+4\text{C}_5\text{H}_6
  • Reactions with Amines: Chromocene reacts with primary aliphatic amines to form solid aminates .

These reactions highlight chromocene's utility as a precursor for various chromium compounds and its role in synthetic chemistry.

Research on the biological activity of chromocene is limited, but it has been noted for its potential as a reducing agent. Its reactivity may lead to interactions with biological molecules, although specific studies detailing its biological effects are sparse. The compound's paramagnetic nature suggests it could have implications in biological systems where radical species are involved .

The synthesis of chromocene was first described by Ernst Otto Fischer, who won the Nobel Prize in Chemistry for his work on sandwich compounds. A common method involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran:

CrCl2+2NaC5H5Cr C5H5)2+2NaCl\text{CrCl}_2+2\text{NaC}_5\text{H}_5\rightarrow \text{Cr C}_5\text{H}_5)_2+2\text{NaCl}

Another method includes a redox process using chromium(III) chloride:

2CrCl3+6NaC5H52Cr C5H5)2+C10H10+6NaCl2\text{CrCl}_3+6\text{NaC}_5\text{H}_5\rightarrow 2\text{Cr C}_5\text{H}_5)_2+\text{C}_{10}\text{H}_{10}+6\text{NaCl}

These methods highlight the versatility and accessibility of chromocene synthesis in laboratory settings .

Chromocene has various applications in organic synthesis and materials science:

  • Catalysis: It serves as a precursor for catalysts used in polymerization processes.
  • Organic Synthesis: Due to its reactivity, chromocene is employed in synthesizing other organometallic compounds.
  • Research: It is used in studies related to metallocenes and their properties.

Its unique properties make it valuable in both academic research and industrial applications .

Interaction studies involving chromocene have revealed its reactivity with various substrates. Notably, it forms complexes with transition metals and reacts with carbon monoxide and amines. These interactions provide insight into its potential use in catalysis and materials development. For example, chromocene's reaction with titanium compounds leads to the formation of ion pairs that can be further explored for catalytic applications .

Chromocene shares similarities with other metallocenes, particularly ferrocene and molybdenocene. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
ChromoceneCr C5H5)2\text{Cr C}_5\text{H}_5)_2Paramagnetic; highly reactive with air
FerroceneFe C5H5)2\text{Fe C}_5\text{H}_5)_2Stable; follows the 18-electron rule
MolybdenoceneMo C5H5)2\text{Mo C}_5\text{H}_5)_2Different oxidation states; less reactive

Chromocene's paramagnetism and high reactivity set it apart from these similar compounds, making it an interesting subject for further study within organometallic chemistry .

Traditional Synthetic Routes

The foundational synthesis of chromocene was pioneered by Ernst Otto Fischer, who shared the 1973 Nobel Prize in Chemistry for his groundbreaking work on sandwich compounds. The most straightforward traditional synthetic approach involves the direct reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran solution. This classical methodology follows the general reaction scheme:

CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl

Such syntheses are characteristically performed in tetrahydrofuran solvent systems to ensure optimal solubility and reaction conditions. The tetrahydrofuran environment provides the necessary solvation for the ionic reactants while maintaining an inert atmosphere conducive to metallocene formation.

An alternative traditional route employs chromium(III) chloride as the starting material in a redox-mediated process. This methodology involves the simultaneous reduction of chromium(III) to chromium(II) and the formation of the sandwich complex:

2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl

This redox pathway demonstrates the capacity for higher oxidation state chromium precursors to undergo reduction during the metallocene formation process, with the cyclopentadienyl ligands serving dual roles as both coordinating species and reducing agents.

The synthesis of substituted derivatives follows analogous protocols. Decamethylchromocene, denoted as Cr[C₅(CH₃)₅]₂, can be prepared using lithium pentamethylcyclopentadienide instead of the unsubstituted sodium cyclopentadienide. This substituted variant exhibits enhanced stability and modified electronic properties compared to the parent chromocene compound.

Ansabridged Chromocene Complexes: Design and Synthesis

Ansabridged chromocene complexes represent a sophisticated advancement in metallocene chemistry, incorporating structural constraints that significantly alter the electronic and chemical properties of the chromium center. These systems feature covalent bridges connecting the two cyclopentadienyl rings, creating a more rigid molecular framework that influences reactivity patterns and thermodynamic stability.

The seminal development in ansabridged chromocene chemistry was achieved by Brintzinger and colleagues, who synthesized the first thermally stable chromocene carbonyl derivative by introducing a 1,1'-tetramethylethano bridge between the cyclopentadienyl rings. This breakthrough synthesis employed chromium(II) chloride with the specialized di-Grignard reagent (CH₃)₄C₂(C₅H₄MgCl)₂ · 4THF in tetrahydrofuran under a carbon monoxide atmosphere, yielding the desired ansabridged product in approximately 50% yield.

Modern synthetic approaches to ansabridged chromocene complexes utilize ansacalcocene compounds as effective reagents for chromocene synthesis from chromium(II) chloride in the presence of trapping ligands such as carbon monoxide or isonitriles. This methodology enables the preparation of various ansabridged chromocene carbonyl and tertiary-butyl isocyanide complexes in high yields, demonstrating the versatility of the ansabridged framework.

A particularly noteworthy achievement in this field was the synthesis of Me₂Si(C₅Me₄)₂Cr, representing the first ansabridged chromocene containing no additional ligands at the chromium center. This ligand-free ansabridged chromocene was synthesized from Me₂Si(C₅Me₄)₂Li₂ and CrCl₂(THF) in the presence of 2,6-xylyl isocyanide, although the isocyanide did not remain coordinated in the final product.

The structural characterization of ansabridged chromocene complexes reveals distinctive geometric features. X-ray crystallographic analysis demonstrates that these constrained systems maintain the fundamental sandwich architecture while exhibiting modified bond distances and electronic distributions compared to unconstrained chromocene.

Complex TypeBridge StructureSynthesis MethodYield (%)Reference
(CH₃)₄C₂(C₅H₄)₂CrCO1,1'-tetramethylethanoCrCl₂ + di-Grignard + CO50
Me₂Si(C₅Me₄)₂CrdimethylsilylMe₂Si(C₅Me₄)₂Li₂ + CrCl₂Not specified
Various ansabridged carbonylsethanediyl derivativesansacalcocene methodHigh yields

Redox-Driven Chromocene Formation Pathways

Redox-driven chromocene formation pathways encompass synthetic strategies that exploit electron transfer processes to achieve metallocene construction. These methodologies often involve the simultaneous reduction of higher oxidation state chromium precursors and the assembly of the sandwich structure.

The classical redox-mediated synthesis employs chromium(III) chloride as a starting material, where the cyclopentadienyl anions function as reducing agents to convert chromium(III) to the required chromium(II) oxidation state for metallocene formation. This process demonstrates the dual functionality of cyclopentadienyl ligands, serving both as coordinating species and electron donors in the overall transformation.

Comproportionation reactions represent another category of redox-driven pathways. These processes involve the reaction of metallic chromium with chromium(III) species to generate chromium(II) intermediates suitable for metallocene synthesis. The general comproportionation scheme follows:

Cr + 2 CrCl₃ → 3 CrCl₂

The resulting chromium(II) chloride can subsequently react with cyclopentadienyl anions to form chromocene. This approach provides an alternative route to chromium(II) precursors when direct chromium(II) sources are unavailable or impractical.

Electrochemical synthesis methods have been explored for chromocene preparation, utilizing controlled potential electrolysis to generate the appropriate chromium oxidation states in situ. These techniques offer precise control over the redox environment and can facilitate the formation of chromocene under mild conditions while avoiding the use of chemical reducing agents.

The redox properties of chromocene itself play crucial roles in its reactivity and synthetic utility. Electrochemical studies reveal that ansabridged chromocene complexes exhibit significantly altered redox potentials compared to their unbridged analogs. The formal chromium(II)/chromium(III) redox potential in ansabridged chromocene complexes is profoundly influenced by the electronic properties of coordinated ligands, with tertiary-butyl isocyanide ligands causing shifts to more negative potentials compared to carbonyl ligands.

The structural parameters determined through X-ray crystallography provide quantitative insight into the chromocene architecture. The average chromium-carbon bond length of 2.151(13) Ångströms reflects the extended bonding compared to iron-carbon distances in ferrocene, attributed to the larger ionic radius of chromium relative to iron. The cyclopentadienyl rings adopt a staggered conformation with parallel orientation, though small amounts of disorder associated with multiple ring orientations have been observed crystallographically.

Physical Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Hydrogen Bond Acceptor Count

2

Exact Mass

182.018755 g/mol

Monoisotopic Mass

182.018755 g/mol

Boiling Point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)

Heavy Atom Count

11

Melting Point

343 °F (NTP, 1992)

UNII

FI251W8B1L

Other CAS

1271-24-5

Wikipedia

Chromocene

General Manufacturing Information

Chromocene: ACTIVE

Dates

Modify: 2023-08-15

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